![molecular formula C15H13ClN2S B11838035 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Description

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is characterized by a thiophene ring fused to a pyrimidine ring at positions 2 and 2. The compound is substituted at the 2-position with a benzyl group, at the 4-position with chlorine, and at the 6-position with an ethyl group. Such substitutions modulate its electronic, steric, and pharmacokinetic properties, making it relevant in medicinal chemistry for targeting kinases, enzymes, or receptors .

Properties

Molecular Formula |

C15H13ClN2S |

|---|---|

Molecular Weight |

288.8 g/mol |

IUPAC Name |

2-benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C15H13ClN2S/c1-2-11-9-12-14(16)17-13(18-15(12)19-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

InChI Key |

HHKQERSWCVQKDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alternative Pathway via Thiol Intermediate

An alternative method involves thiol-mediated substitution:

-

5-Iodo-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is reacted with methyl 4-mercaptobenzoate under microwave-assisted Pd catalysis.

-

Subsequent ester hydrolysis (1 N NaOH) and coupling with L-glutamic acid diethyl ester yields intermediates for benzyl group introduction.

Optimization and Mechanistic Insights

Role of Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times (from 12–24 h to 30–60 min) while improving yields by 15–20%. This method minimizes side reactions such as over-chlorination or desulfurization.

Solvent and Base Selection

-

DMF is preferred for Ullmann coupling due to its high boiling point and ability to stabilize palladium complexes.

-

Triethylamine (TEA) is used to neutralize HCl generated during chlorination, preventing decomposition of the thieno[2,3-d]pyrimidine core.

Characterization and Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.41–7.32 (m, 5H, benzyl), 3.82 (s, 2H, CH₂), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.37 (t, J = 7.6 Hz, 3H, CH₃).

-

LC-MS : m/z 288.80 [M+H]⁺, consistent with the molecular formula C₁₅H₁₃ClN₂S.

Comparative Analysis of Methods

Advantages of Ullmann Coupling

-

High regioselectivity for the 2-position.

-

Compatible with diverse benzyl halides for structural diversification.

Limitations of Thiol-Mediated Routes

-

Requires handling of malodorous thiols.

-

Additional steps for ester hydrolysis and coupling.

Industrial-Scale Considerations

For large-scale production, the Ullmann coupling method is favored due to its reproducibility and scalability. However, cost-effective alternatives using cheaper catalysts (e.g., CuO nanoparticles) are under investigation.

Recent Advances (Post-2020)

Recent patents disclose a one-pot synthesis combining chlorination and benzylation using flow chemistry, achieving 85% yield with a 2-hour residence time .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thieno[2,3-d]pyrimidines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothieno[2,3-d]pyrimidines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 2-benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine exhibits significant anticancer activity. It has been investigated as a potential pharmacophore for developing new cancer treatments. The compound's mechanism of action involves the inhibition of specific kinase enzymes that are crucial in cancer cell proliferation.

Case Study:

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including breast cancer (MCF7), lung cancer (NCI-H460), and colon cancer (HCT116). The results demonstrated an IC50 value indicative of potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as a selective inhibitor of p38 MAP kinase, which plays a key role in inflammatory responses.

Data Table: Anti-inflammatory Activity

| Compound | Target | Effect |

|---|---|---|

| This compound | p38 MAP kinase | Inhibition of inflammatory markers |

Enzyme Inhibition Studies

The binding affinity of this compound to various biological targets has been extensively studied using techniques such as surface plasmon resonance and molecular docking simulations. These studies help elucidate the mechanisms behind its biological activity.

Interaction Studies:

Research indicates that this compound interacts effectively with enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications in metabolic disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 μmol/L |

| S. aureus | 8 μmol/L |

Organic Semiconductors

Due to its unique electronic properties, this compound is being explored for use in organic semiconductors. Its structural characteristics allow for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

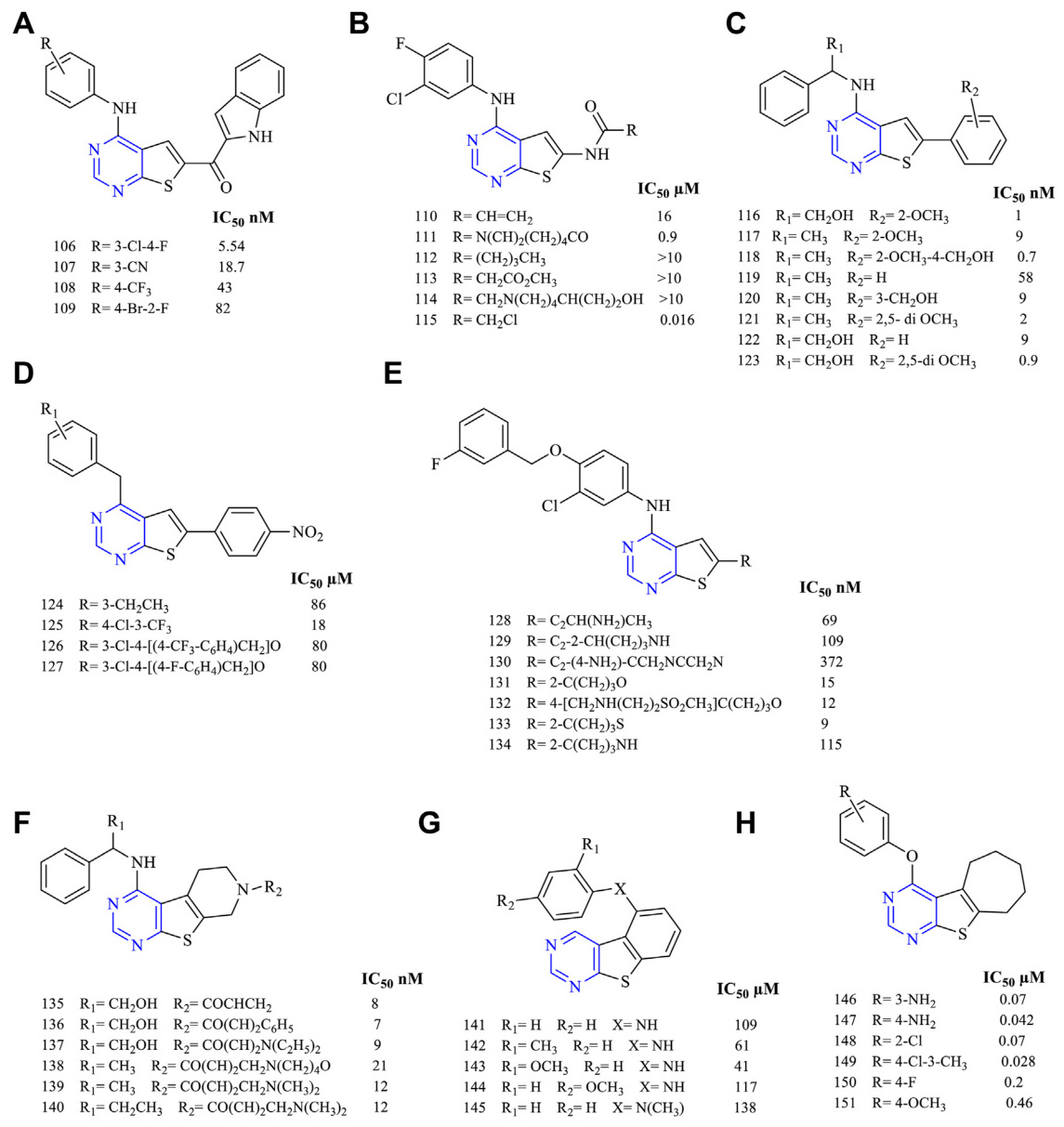

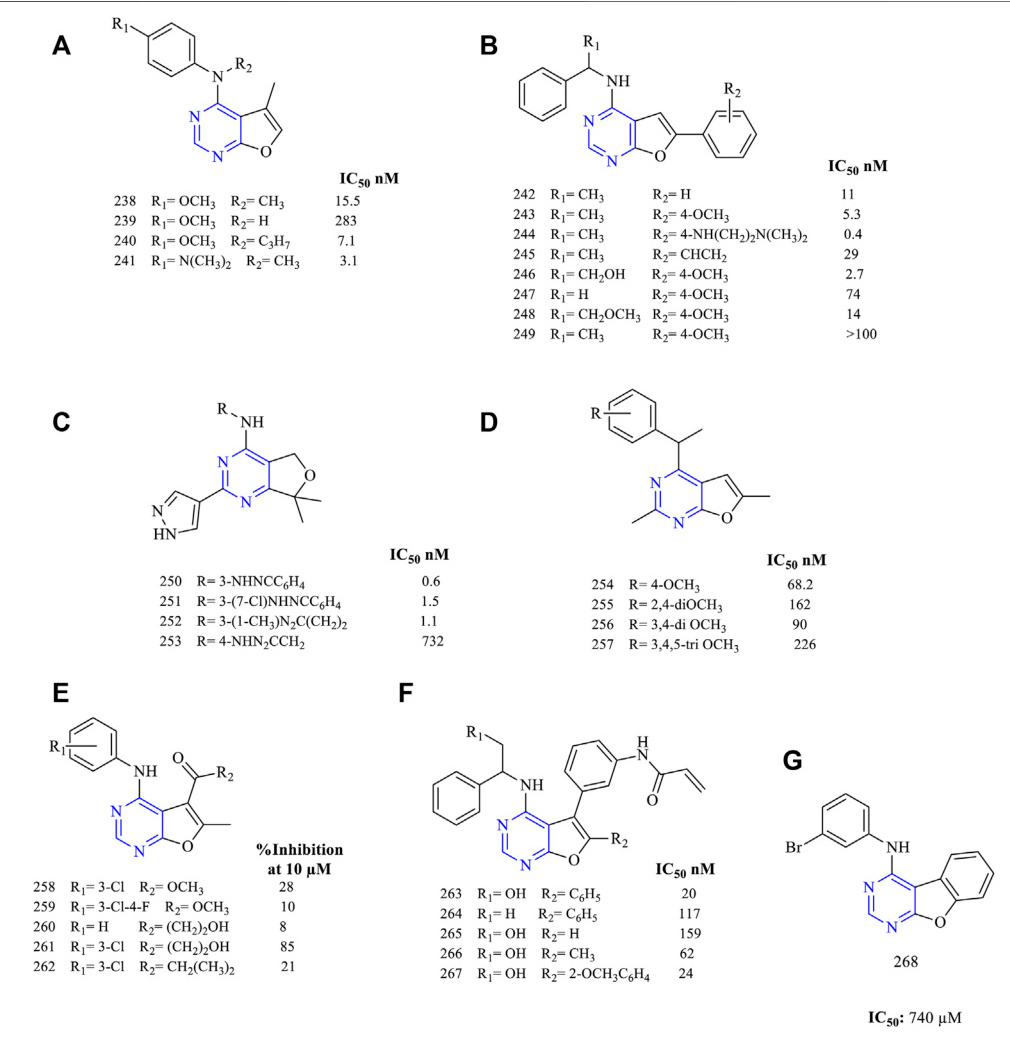

The thieno[2,3-d]pyrimidine scaffold is a versatile template for drug discovery. Below is a detailed comparison with structurally related compounds, focusing on substitution patterns, biological activity, and synthetic accessibility.

Substituent-Driven Comparisons

Key Observations :

- Substitution at Position 4 : Chlorine substitution (as in the target compound) is common in kinase inhibitors, enhancing electrophilicity for covalent binding .

- Benzyl vs. Aryl Groups : The 2-benzyl group in the target compound may improve blood-brain barrier penetration compared to bulkier aryl groups in furo-pyrimidines .

Biological Activity

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a thieno[2,3-d]pyrimidine core, featuring a benzyl group at the second position and a chlorine atom at the fourth position. The synthesis of this compound typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of substituents through nucleophilic substitutions and coupling reactions.

Biological Activities

Research indicates that thieno[2,3-d]pyrimidines exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit tumor cell growth. For instance, compounds with similar scaffolds have demonstrated significant inhibitory effects on human tumor cell lines with IC50 values in the low micromolar range .

- Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer metabolism. Its structural features enhance binding affinity to targets such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

- Antimicrobial Properties : Some studies suggest that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activity against various pathogens, although specific data on this compound is limited.

Case Studies and Research Findings

- Inhibition of MCL-1 : A study highlighted the compound's potential as a selective inhibitor of MCL-1 (myeloid cell leukemia 1), a protein often overexpressed in cancer cells. The binding affinity was found to be significantly influenced by the structural modifications of the thieno[2,3-d]pyrimidine core. The most potent analogs showed promising in vivo efficacy against tumor growth .

- Dual Inhibition of TS and DHFR : Another investigation focused on compounds structurally related to this compound that exhibited dual inhibition of TS and DHFR. These compounds displayed IC50 values in the nanomolar range against both enzymes, indicating their potential as effective antitumor agents .

Comparative Analysis

The following table summarizes the biological activities and structural features of various thieno[2,3-d]pyrimidine derivatives compared to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl and chloro substituents | Antitumor; enzyme inhibition (MCL-1, DHFR) |

| 4-Chloro-6-methylthieno[2,3-d]pyrimidine | Methyl group instead of benzyl | Antitumor activity |

| 6-Ethylthieno[2,3-d]pyrimidine | Lacks benzyl and chlorine | Antimicrobial activity |

| 5-Iodo-thieno[2,3-d]pyrimidine | Iodine substitution at the fifth position | Enzyme inhibition |

Q & A

Q. Optimization Strategies :

- Temperature control : Cyclization reactions often require reflux in acetic acid or toluene (~110–120°C) .

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product at >95% purity .

How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Q. Basic Research Focus

Q. Advanced Application :

- DFT Calculations : Compare experimental NMR/IR data with computational models to validate tautomeric forms or charge distribution .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with structural homology to known pyrimidine targets (e.g., dihydrofolate reductase, kinases) .

- Assay Design :

- Control Experiments : Include reference inhibitors (e.g., methotrexate for DHFR) and validate specificity via counter-screens against unrelated enzymes .

Q. Data Interpretation :

- Correlate substituent effects (e.g., chloro vs. ethyl groups) with activity trends using SAR tables .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking :

- MD Simulations :

Q. Validation :

- Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .

What are the key stability challenges for this compound under experimental conditions, and how can degradation be mitigated?

Q. Basic Research Focus

- Degradation Pathways :

- Stabilization Strategies :

Q. Analytical Monitoring :

- HPLC-MS : Track degradation products (e.g., 4-hydroxy analogs) with a C18 column and 0.1% formic acid in acetonitrile/water .

How can structural modifications to this compound enhance its physicochemical properties for in vivo studies?

Q. Advanced Research Focus

- LogP Optimization : Replace the ethyl group with polar substituents (e.g., hydroxyl, carboxyl) to improve solubility .

- Pro-drug Design : Introduce ester moieties at the 6-position for hydrolytic activation in physiological conditions .

- Metabolic Stability : Incorporate deuterium at benzyl CH₂ positions to slow CYP450-mediated oxidation .

Q. Validation Metrics :

What analytical techniques are critical for confirming the regioselectivity of substitutions in thieno[2,3-d]pyrimidine derivatives?

Q. Basic Research Focus

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

- 2D NMR :

- X-ray Diffraction : Resolve ambiguous cases (e.g., 6-ethyl vs. 4-ethyl isomers) .

Case Study :

In 6-benzyl-4-chlorothieno[2,3-d]pyrimidine, HMBC correlations between H-2 (benzyl) and C-3 (pyrimidine) confirmed the substitution pattern .

How should researchers address discrepancies in biological activity data across studies involving thieno[2,3-d]pyrimidine analogs?

Q. Advanced Research Focus

- Source Analysis :

- Statistical Rigor :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.